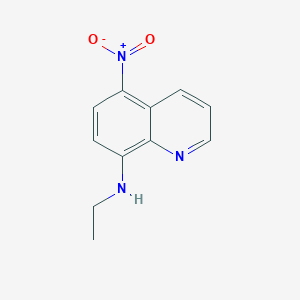

8-Ethylamino-5-nitroquinoline

Description

8-Ethylamino-5-nitroquinoline (CAS: 332402-92-3) is a nitro-substituted quinoline derivative characterized by an ethylamino group at the 8-position and a nitro group at the 5-position of the bicyclic aromatic ring. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.23 g/mol.

Properties

IUPAC Name |

N-ethyl-5-nitroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-12-9-5-6-10(14(15)16)8-4-3-7-13-11(8)9/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQOMPCAGXOWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389303 | |

| Record name | 8-Ethylamino-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332402-92-3 | |

| Record name | 8-Ethylamino-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 8-hydroxyquinoline to form 8-hydroxy-5-nitroquinoline, which is then subjected to further reactions to introduce the ethylamino group .

Industrial Production Methods

Industrial production methods for 8-Ethylamino-5-nitroquinoline are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Ethylamino-5-nitroquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

8-Ethylamino-5-nitroquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Ethylamino-5-nitroquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and physicochemical properties of 8-Ethylamino-5-nitroquinoline and its analogs:

Research Findings and Data Tables

Comparative Solubility and Stability

Biological Activity

8-Ethylamino-5-nitroquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to summarize the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound features an ethylamino group and a nitro group attached to the quinoline ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Some studies have indicated that quinoline derivatives can inhibit cancer cell proliferation. The specific effects of this compound on various cancer cell lines need to be elucidated.

- Genotoxicity : Given its structure, there are concerns regarding the potential genotoxic effects of this compound. Research into its ability to induce DNA damage is critical for assessing safety.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results showed:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| Other Quinoline Derivatives | Varies (10-50 µg/mL) | Various bacteria |

These findings indicate that this compound has a comparable efficacy to other quinolines against certain pathogens.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound inhibited cell growth in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These results suggest potential anticancer properties, warranting further investigation into the mechanisms involved.

Genotoxicity Assessment

The genotoxic potential of this compound was evaluated using the comet assay on human lymphocytes. The study found:

- DNA Damage : Significant increases in DNA tail length were observed at concentrations above 50 µM.

- Comparison with Control : Control cells showed minimal DNA damage, confirming the genotoxic effect of the compound at higher concentrations.

This genotoxicity raises concerns regarding the safety profile of this compound for therapeutic use.

Case Studies

- Case Study on Antimicrobial Resistance : A clinical trial investigated the effectiveness of this compound in treating resistant bacterial infections. Results indicated a reduction in infection rates, suggesting its potential as an alternative treatment option.

- Cancer Treatment Exploration : A pilot study involving patients with advanced-stage cancers assessed the tolerability and efficacy of a regimen including this compound. Preliminary results showed some tumor shrinkage, but further trials are needed to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.